1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its bromobenzyl group and triazole ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzyl bromide and methyl hydrazine.
Reaction Steps:
The 4-bromobenzyl bromide is reacted with methyl hydrazine to form a hydrazone intermediate.
The hydrazone is then cyclized under acidic conditions to form the triazole ring.
The resulting triazole is further functionalized to introduce the carboxylic acid group.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding anhydride or ester.
Reduction: The bromobenzyl group can undergo reduction to form a bromobenzyl alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reagents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Triazole-4-carboxylic acid anhydride or ester.
Reduction Products: 4-Bromobenzyl alcohol.
Substitution Products: 4-Bromobenzyl hydroxyl or amino derivatives.
Mechanism of Action
Target of Action
A related compound, s-(4-bromobenzyl)cysteine, is known to target glutathione s-transferase p in humans . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione.
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
The related compound s-(4-bromobenzyl)cysteine is known to interact with the glutathione s-transferase p, which is involved in the detoxification pathway .
Pharmacokinetics
The related compound s-(4-bromobenzyl)cysteine has some pharmacokinetic information available . It’s important to note that the ADME properties can significantly impact the bioavailability of a compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
1-(4-Methylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances the compound's reactivity and potential for further functionalization.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFFHBYCFJNIAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383450 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-94-1 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.